molecular formula C14H8Cl3FO2 B1420718 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-39-8

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420718
CAS No.: 1160260-39-8
M. Wt: 333.6 g/mol
InChI Key: QXIPIQVIJRDPLI-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of chloro and fluoro substituents on the benzene ring, which can significantly influence its reactivity and applications. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting intermediate is then treated with thionyl chloride to convert the carboxylic acid group into a benzoyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Benzoic Acid Derivatives: Formed through hydrolysis.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds for research purposes.

    Medicine: As a precursor in the synthesis of pharmaceutical agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, leading to the formation of various derivatives. The presence of chloro and fluoro substituents can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorobenzoyl chloride
  • 2-Chloro-4-fluorobenzoyl chloride
  • 2-Chloro-6-fluorobenzyl chloride

Uniqueness

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can enhance its reactivity and specificity in chemical reactions

Properties

IUPAC Name

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIPIQVIJRDPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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